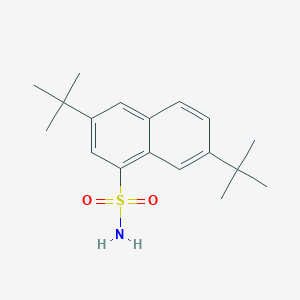

3,7-Di-tert-butylnaphthalene-1-sulfonamide

Description

Historical Context and Chemical Significance of Naphthalene (B1677914) Sulfonamides

The chemistry of naphthalene and its derivatives has been a cornerstone of organic chemistry since the 19th century. Naphthalene, first isolated from coal tar, provided a new aromatic scaffold for chemical exploration. The introduction of the sulfonamide group (-SO₂NH₂) to the naphthalene ring system gave rise to naphthalene sulfonamides, a class of compounds that quickly demonstrated significant utility.

Historically, sulfonamide-containing compounds, or "sulfa drugs," were among the first commercially successful antimicrobial agents and played a pivotal role in medicine before the widespread availability of antibiotics. While the parent sulfonamide scaffold was initially explored for its biological activity, the naphthalene sulfonamide variants found extensive use as intermediates in the synthesis of dyes and fluorescent probes. Their unique photophysical properties, often characterized by strong fluorescence, made them valuable tools in analytical chemistry and cellular imaging. The development of various synthetic methodologies to introduce and modify the sulfonamide group on the naphthalene core has been a continuous area of research, enabling the creation of a vast library of derivatives with tailored properties.

Unique Structural Features and Electronic Properties of the Naphthalene Sulfonamide Scaffold

The naphthalene sulfonamide scaffold is characterized by a fused bicyclic aromatic ring system (naphthalene) attached to a sulfonamide functional group. This combination imparts a set of distinct structural and electronic properties.

The geometry of the sulfonamide group, with its tetrahedral sulfur atom, provides a three-dimensional character to an otherwise planar scaffold. The S-N bond can exhibit rotational flexibility, leading to different conformational isomers. The presence of the N-H bond in a primary sulfonamide allows for hydrogen bonding, which can influence crystal packing and interactions with biological targets. The combination of the rigid, aromatic naphthalene unit and the polar, three-dimensional sulfonamide group creates a molecule with both hydrophobic and hydrophilic regions, a feature often sought in medicinal chemistry.

Overview of Research Trajectories for 3,7-Di-tert-butylnaphthalene-1-sulfonamide and Related Compounds

Research into naphthalene sulfonamides is diverse, spanning materials science, medicinal chemistry, and catalysis. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research on structurally related compounds provides a clear indication of its potential areas of interest.

The introduction of bulky tert-butyl groups onto the naphthalene ring, as seen in the target compound, is a common strategy in medicinal chemistry and materials science. These groups can enhance solubility in nonpolar solvents, prevent unwanted π-stacking interactions, and provide steric hindrance that can influence the selectivity of chemical reactions or biological interactions.

Research on other di-tert-butyl substituted naphthalene derivatives has explored their mass spectrometric fragmentation patterns and their NMR characteristics. researchgate.netdoi.org Studies on various naphthalene sulfonamides have investigated their potential as inhibitors of specific enzymes or as ligands for receptors. nih.gov The general synthetic routes to sulfonamides are well-established, often involving the reaction of a sulfonyl chloride with an amine. ucl.ac.uk Therefore, the synthesis of this compound would likely proceed via the corresponding 3,7-di-tert-butylnaphthalene-1-sulfonyl chloride.

The research trajectory for a compound like this compound would likely fall into one of the following categories:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The bulky tert-butyl groups could be used to probe the steric requirements of a biological target's binding site.

Materials Science: As a building block for new functional materials, where the naphthalene core provides desirable photophysical properties and the tert-butyl groups influence solid-state packing and solubility.

Synthetic Methodology: As a model compound to study the effects of steric hindrance on the reactivity of the sulfonamide group or the naphthalene ring.

While detailed research findings for this specific compound are limited, its structural motifs are present in molecules of significant scientific interest, suggesting that it remains a compound with potential for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

3,7-ditert-butylnaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2S/c1-17(2,3)13-8-7-12-9-14(18(4,5)6)11-16(15(12)10-13)22(19,20)21/h7-11H,1-6H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZYSWATIIRKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 3,7-Di-tert-butylnaphthalene-1-sulfonamide

The synthesis of this compound is a multi-step process originating from basic naphthalene (B1677914) precursors. The key stages involve the introduction of sterically hindering tert-butyl groups onto the naphthalene core, followed by a regioselective sulfonation and subsequent conversion to the desired sulfonamide.

Approaches for Introducing tert-Butyl Substituents on the Naphthalene Core

The introduction of tert-butyl groups onto a naphthalene ring is typically achieved through Friedel-Crafts alkylation. arkat-usa.org This electrophilic aromatic substitution reaction can utilize various alkylating agents and catalysts. Common methods include the use of isobutylene (B52900) or tert-butanol (B103910) in the presence of a protic acid catalyst, or a tert-butyl halide with a Lewis acid catalyst. arkat-usa.org The positions of the incoming tert-butyl groups are directed by the electronic and steric properties of the naphthalene core and any existing substituents. For instance, the tert-butylation of naphthalene-2,6-diol with isobutylene and an acid catalyst has been shown to yield the 3,7-di-tert-butyl derivative. arkat-usa.org While direct di-tert-butylation of unsubstituted naphthalene can lead to a mixture of isomers, specific precursors can guide the substitution to the desired 3 and 7 positions.

Table 1: Selected Methods for Naphthalene tert-Butylation

| Alkylating Agent | Catalyst/Conditions | Precursor Example | Product | Reference |

|---|---|---|---|---|

| Isobutylene | Triflic acid, DCM, boiling | 6-Methoxynaphthalen-2-ol | 3,7-Di-tert-butyl-6-methoxynaphthalen-2-ol | arkat-usa.org |

| tert-Butanol | Trifluoroacetic acid (TFA), 60°C | Naphthalene-2,6-diol | 3,7-Di-tert-butylnaphthalene-2,6-diol | arkat-usa.org |

| tert-Butyl halide | Lewis Acid (e.g., AlCl₃) | Naphthalene | Mixture of tert-butylnaphthalenes | arkat-usa.org |

Sulfonation Reactions for Naphthalene Sulfonamide Formation

The formation of a naphthalene sulfonamide from a di-tert-butylnaphthalene precursor involves two primary steps: sulfonation followed by amidation.

Sulfonation : The di-tert-butylnaphthalene intermediate is treated with a sulfonating agent to introduce a sulfonic acid (-SO₃H) group. The reaction of di-tert-butylbenzene with various sulfonating agents, such as concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), has been studied and provides insight into the conditions required. rsc.org The steric bulk of the tert-butyl groups significantly influences the position of sulfonation. For a 3,7-di-tert-butylnaphthalene, the sulfonation is expected to occur at one of the more accessible alpha positions (1, 4, 5, or 8).

Amidation : The resulting naphthalene sulfonic acid is then converted into the sulfonamide. A common method involves first converting the sulfonic acid to the more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The subsequent reaction of the naphthalene sulfonyl chloride with ammonia (B1221849) or an appropriate amine source yields the sulfonamide. nih.govresearchgate.net A direct synthesis of primary sulfonamides from organometallic reagents and specialized sulfinylamine reagents has also been developed, offering an alternative route. researchgate.netnih.gov

Derivatization and Functionalization of this compound

Once synthesized, this compound can be further modified at either the naphthalene ring system or the sulfonamide moiety, allowing for the creation of a diverse library of related compounds.

Functionalization of the Naphthalene Ring System

The aromatic naphthalene core of the molecule is susceptible to further electrophilic substitution, although the existing bulky substituents will heavily influence the regioselectivity. More advanced C-H functionalization techniques offer precise modification. The sulfonamide group itself can act as a directing group in transition-metal-catalyzed C-H activation reactions, typically guiding functionalization to the ortho position of the aromatic ring to which it is attached. researchgate.netresearchgate.net For this compound, this would correspond to the C-2 position. Catalytic asymmetric dearomatization reactions, such as the rhodium-catalyzed cyclopropanation of naphthalenes, represent another pathway to construct complex polycyclic systems from the naphthalene core. rsc.org

Transformations Involving the Sulfonamide Moiety (e.g., N-functionalization, deprotection)

The sulfonamide group is a versatile functional handle that can undergo several transformations.

N-Functionalization : The hydrogen atoms on the sulfonamide nitrogen are acidic and can be replaced through reactions with various electrophiles. This allows for N-alkylation, N-acylation, and N-arylation, providing access to a wide range of secondary and tertiary sulfonamides. thieme-connect.com For example, N-alkylation can be achieved using aliphatic halides. thieme-connect.com Additionally, oxidative methods can be employed for N-functionalization, such as the reaction with aliphatic aldehydes to form α-sulfonamido acetals. rsc.org

Deprotection : The sulfonamide group is often used as a protecting group for amines due to its stability. google.com However, it can be cleaved under specific conditions to release the free amine. A variety of reagents have been developed for this purpose. Acidic hydrolysis using trifluoromethanesulfonic acid (TfOH) can efficiently deprotect N-arylsulfonamides. acs.orgorganic-chemistry.org Reductive cleavage methods using reagents like low-valent titanium or sodium naphthalene are also effective. thieme-connect.comacs.org

Conversion to Other Functional Groups : Recent methodologies allow for the conversion of primary sulfonamides into other functionalities. An N-heterocyclic carbene (NHC)-catalyzed reaction can transform primary sulfonamides into sulfinate salts, which are versatile intermediates that can be trapped with electrophiles to form sulfones or other sulfur-containing compounds. acs.org

Table 2: Selected Transformations of the Sulfonamide Moiety

| Transformation | Reagents/Catalyst | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Alkylation | Aliphatic Halides | Secondary/Tertiary Sulfonamide | thieme-connect.com |

| Oxidative N-Functionalization | Aliphatic Aldehydes, NaI, Sodium Percarbonate | α-Sulfonamido Acetal | rsc.org |

| Deprotection (Acidic) | Trifluoromethanesulfonic acid (TfOH) | Amine | acs.orgorganic-chemistry.org |

| Deprotection (Reductive) | Low-Valent Titanium (TiCl₃-Li-THF) | Amine | thieme-connect.com |

| Deprotection (Reductive) | Sodium Naphthalene | Amine | acs.org |

| Deaminative Functionalization | Benzaldehyde, NHC Catalyst | Sulfinate Salt | acs.org |

Chemo- and Regioselective Synthesis of Advanced Intermediates

The synthesis of advanced intermediates derived from this compound would heavily rely on the principles of chemo- and regioselectivity. The bulky tert-butyl groups at the 3- and 7-positions exert significant steric hindrance, which can be exploited to direct reactions to less hindered positions on the naphthalene ring.

Electrophilic aromatic substitution reactions on the 3,7-di-tert-butylnaphthalene core would be directed by both the existing alkyl groups and the sulfonamide moiety. The sulfonamide group is a deactivating, meta-directing group, while the tert-butyl groups are activating, ortho- and para-directing groups. The interplay of these electronic and steric effects would determine the regiochemical outcome of reactions such as nitration, halogenation, or acylation. For instance, further electrophilic substitution might be directed to the positions electronically activated by the tert-butyl groups and not overly hindered.

The sulfonamide group itself offers a site for selective chemical modification. N-alkylation or N-arylation of the sulfonamide can be achieved under basic conditions, leading to a variety of substituted derivatives. Furthermore, the acidity of the sulfonamide proton allows for its use as a directing group in ortho-metalation reactions, which could enable the introduction of functional groups at the C2 position of the naphthalene ring.

The following table outlines potential chemo- and regioselective transformations for the synthesis of advanced intermediates from this compound.

| Reaction Type | Reagents | Potential Product | Key Selectivity Factor |

| N-Alkylation | Alkyl halide, base | N-Alkyl-3,7-di-tert-butylnaphthalene-1-sulfonamide | Chemoselective reaction at the nitrogen atom |

| Directed ortho-Metalation | Strong base (e.g., n-BuLi), electrophile | 2-Substituted-3,7-di-tert-butylnaphthalene-1-sulfonamide | Regioselective functionalization at the C2 position |

| Electrophilic Halogenation | Halogenating agent (e.g., NBS, NCS) | Halogenated 3,7-di-tert-butylnaphthalene derivative | Regioselectivity governed by steric and electronic effects |

Novel Reaction Discoveries and Methodological Advancements Relevant to this compound

While novel reaction discoveries specifically utilizing this compound have not been prominently reported, the broader field of sulfonamide chemistry is continually evolving. Methodological advancements in C-H activation, photoredox catalysis, and electrosynthesis could be applied to this sterically hindered naphthalene sulfonamide to forge new reaction pathways.

For example, recent developments in transition-metal-catalyzed C-H functionalization could potentially enable the direct introduction of functional groups onto the naphthalene core, bypassing the need for pre-functionalized starting materials. The steric and electronic properties of this compound would make it an interesting substrate to test the limits and selectivity of such novel methodologies.

Furthermore, the sulfonamide moiety can participate in various transformations beyond its traditional role as a stable functional group. For instance, reductive cleavage of the S-N bond can provide access to the corresponding amine, while oxidative transformations could lead to other sulfur-containing functional groups. The development of new reagents and catalytic systems for these transformations would be highly relevant to the chemistry of this compound.

Future research in this area could focus on leveraging the unique steric environment of this molecule to achieve novel selectivities in catalysis or to synthesize complex, three-dimensional structures. The bulky tert-butyl groups could act as "molecular anchors" or chiral auxiliaries in asymmetric synthesis, opening up new possibilities for the application of this and related compounds.

Structural Characterization and Advanced Analytical Studies

Single-Crystal X-ray Diffraction Analysis of 3,7-Di-tert-butylnaphthalene-1-sulfonamide and its Derivatives

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of related naphthalenesulfonamides and other sulfonamide derivatives allows for a detailed predictive understanding of its solid-state characteristics.

The molecular conformation of naphthalenesulfonamides is largely dictated by the orientation of the sulfonamide group relative to the rigid naphthalene (B1677914) ring system. The torsional angle between the plane of the naphthalene ring and the C-S-N plane is a key conformational parameter. In 1-naphthalenesulfonamides, steric hindrance between the sulfonamide group and the hydrogen atom at the C8 position (the peri-interaction) often forces the C-S bond to adopt a conformation that is significantly twisted out of the plane of the naphthalene ring.

The presence of bulky tert-butyl groups at the 3- and 7-positions is expected to further influence the molecule's conformation, although their distal placement from the sulfonamide group means their primary impact is on crystal packing rather than the sulfonamide's rotational angle. The geometry around the sulfur atom is consistently tetrahedral.

The crystal packing of sulfonamides is predominantly driven by a combination of strong hydrogen bonds and weaker non-covalent interactions. doi.orgnih.gov In the case of this compound, the primary intermolecular forces would include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) provides both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), leading to robust intermolecular connections.

π-π Stacking: The extended aromatic system of the naphthalene core allows for significant π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.

The interplay between these forces dictates the final crystal structure, which can often be categorized into layered or herringbone motifs, depending on the relative dominance of hydrogen bonding versus π-π stacking.

Hydrogen bonds are the cornerstone of supramolecular assembly in sulfonamide crystals. mdpi.comresearchgate.net The sulfonamide moiety typically forms highly predictable and stable hydrogen-bonding patterns known as supramolecular synthons. The most common synthon involves the formation of a dimer, where two molecules are linked by a pair of N-H···O hydrogen bonds, creating a characteristic ring motif.

These dimeric units can then be further assembled into more extended networks, such as chains or sheets, through additional hydrogen bonds or other intermolecular forces. chemicalbook.com The specific pattern observed depends on factors like steric hindrance and the presence of other functional groups. In sulfonamides, the amino protons show a strong preference for bonding to sulfonyl oxygens. mdpi.com This directional and robust interaction is a primary determinant in the formation of ordered supramolecular architectures.

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are indispensable for confirming the molecular structure of compounds in various states. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide complementary information about the connectivity, chemical environment, and vibrational modes of the atoms within this compound.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Based on studies of related di-tert-butylnaphthalenes and sulfonamides, a detailed assignment of the expected NMR signals can be predicted. doi.org

¹H NMR Spectroscopy: The proton NMR spectrum would feature several distinct regions:

Aromatic Protons: The protons on the naphthalene ring would appear as a series of doublets and singlets in the typical aromatic region (approximately 7.0-8.5 ppm). The specific chemical shifts and coupling constants would be unique to the substitution pattern.

Sulfonamide Protons: The two protons of the -NH₂ group would likely appear as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration.

Tert-butyl Protons: Two sharp singlets would be expected in the aliphatic region (approximately 1.3-1.6 ppm), each integrating to 9 protons, corresponding to the two chemically distinct tert-butyl groups at the C3 and C7 positions.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms:

Aromatic Carbons: Signals for the ten carbons of the naphthalene ring would be observed in the downfield region (approximately 120-140 ppm). This includes both protonated carbons and quaternary carbons (to which the sulfonamide and tert-butyl groups are attached).

Tert-butyl Carbons: Two sets of signals would confirm the presence of the tert-butyl groups: one pair for the quaternary carbons attached to the ring and another pair for the methyl carbons.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |

| Sulfonamide (SO₂NH₂) | Variable (e.g., 5.0 - 7.5) | |

| Tert-butyl (-C(CH₃)₃) | 1.3 - 1.6 | |

| ¹³C | Aromatic (Ar-C) | 120 - 140 |

| Tert-butyl (quaternary C) | 35 - 40 | |

| Tert-butyl (CH₃) | 30 - 35 |

Key expected vibrational bands include:

N-H Stretching: The sulfonamide -NH₂ group would give rise to two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

S=O Stretching: The sulfonyl group is characterized by two very strong and sharp absorption bands. The asymmetric stretching vibration typically appears around 1310-1350 cm⁻¹, while the symmetric stretch is found near 1140-1180 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl groups appear just below 3000 cm⁻¹.

Naphthalene Ring Vibrations: Skeletal C=C stretching vibrations of the aromatic ring produce a series of bands in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Asymmetric/Symmetric N-H Stretch | -NH₂ | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -C(CH₃)₃ | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | Naphthalene Ring | 1400 - 1600 | Medium-Variable |

| Asymmetric S=O Stretch | -SO₂- | 1310 - 1350 | Strong |

| Symmetric S=O Stretch | -SO₂- | 1140 - 1180 | Strong |

| S-N Stretch | -S-N | ~900 - 940 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Molecular Weight Determination

The molecular formula for this compound is C₁₈H₂₅NO₂S. The theoretical monoisotopic molecular weight of this compound can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 18 | 12.000000 | 216.000000 |

| Hydrogen (H) | 25 | 1.007825 | 25.195625 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Sulfur (S) | 1 | 31.972071 | 31.972071 |

| Total Molecular Weight | 319.160600 |

Postulated Fragmentation Pattern

The fragmentation of this compound under mass spectrometry conditions, such as electron ionization (EI), is expected to proceed through several predictable pathways based on the fragmentation of di-tert-butylnaphthalenes and aromatic sulfonamides. researchgate.netresearchgate.netnih.gov

Key fragmentation pathways for di-tert-butylnaphthalenes primarily involve the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation, followed by the potential loss of a tert-butyl group. researchgate.net For aromatic sulfonamides, characteristic cleavages include the loss of sulfur dioxide (SO₂), as well as cleavage of the S-N and C-S bonds. researchgate.netnih.govnih.gov

Based on these principles, the following table outlines the likely major fragments of this compound.

| Proposed Fragment Ion | m/z (Theoretical) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| [M - CH₃]⁺ | 304.1370 | CH₃• | Loss of a methyl radical from a tert-butyl group. researchgate.net |

| [M - C₄H₉]⁺ | 262.0947 | C₄H₉• | Loss of a tert-butyl radical. researchgate.net |

| [M - SO₂]⁺• | 255.1834 | SO₂ | Loss of sulfur dioxide, a common fragmentation for aromatic sulfonamides. researchgate.netnih.gov |

| [M - NH₂SO₂]⁺ | 239.1481 | NH₂SO₂• | Cleavage of the C-S bond. |

| [C₁₄H₁₅]⁺ | 183.1168 | C₄H₁₀ + NH₂SO₂• | Loss of a tert-butyl group and the sulfonamide moiety. |

| [C₄H₉]⁺ | 57.0704 | C₁₄H₁₆NO₂S• | Formation of the tert-butyl cation. researchgate.net |

It is important to note that this fragmentation pattern is predictive. The relative abundances of these ions would depend on the specific ionization technique and energy used in the mass spectrometry experiment. Further empirical studies are required to confirm these postulated fragmentation pathways for this compound.

In-Silico Analysis of this compound: A Theoretical Perspective

Despite its well-defined structure, the scientific literature currently lacks specific computational and theoretical studies focused exclusively on this compound. Therefore, a detailed analysis based on direct research findings for this particular compound cannot be provided at this time.

While the existence of this compound is noted in chemical databases, dedicated research into its electronic structure, conformational dynamics, and solvent interactions through computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations has not been published.

General computational studies on related structures, such as unsubstituted naphthalenesulfonamides, provide a foundational understanding of the conformational behavior of the sulfonamide group relative to the naphthalene core. These studies indicate that the orientation of the SO2NH2 fragment and the rotation around the C-S and S-N bonds are key factors in determining the molecule's conformational landscape. However, the significant steric influence of the two tert-butyl groups on the naphthalene ring of this compound would introduce unique conformational constraints and electronic effects that cannot be accurately extrapolated from simpler analogs.

To fulfill the user's request for a detailed article, specific computational research on this compound would be required. Such research would involve:

Quantum Chemical Calculations (DFT): To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, map the electron density distribution, and predict spectroscopic properties. This would offer insights into the molecule's reactivity and potential for electronic applications. Energy minimization calculations would be essential to identify the most stable three-dimensional conformations.

Molecular Dynamics Simulations: To explore the compound's flexibility and conformational changes over time in a simulated environment. These simulations could also elucidate how different solvents might influence its behavior and preferred shapes.

Without such dedicated studies, any attempt to present data tables or detailed research findings for the specified sections would be speculative and not adhere to the required standards of scientific accuracy. Further experimental and computational investigation is needed to characterize the rich theoretical chemistry of this specific sulfonamide.

Computational and Theoretical Chemistry

Reaction Mechanism Studies through Computational Approaches

General computational approaches for studying reaction mechanisms of sulfonamide-containing molecules often involve mapping potential energy surfaces to identify transition states and intermediates. These studies are vital for understanding how these compounds are synthesized and how they might interact in biological systems.

Elucidation of Transition States and Reaction Pathways

In the study of chemical reactions, the elucidation of transition states is a key objective of computational chemistry. For the broader class of sulfonamides, theoretical calculations are used to model the pathways of their synthesis, such as the reaction between amines and sulfonyl chlorides, or metal-catalyzed cross-coupling reactions. These models help to predict the most likely reaction pathways by identifying the lowest energy barriers. However, specific computational data detailing the transition states and reaction pathways for the formation or subsequent reactions of 3,7-Di-tert-butylnaphthalene-1-sulfonamide are not documented in available research.

Energetic Profiles of Key Chemical Transformations

The energetic profile of a reaction, including the relative energies of reactants, transition states, and products, determines its feasibility and rate. For various sulfonamide derivatives, DFT calculations have been used to determine these profiles. Such analyses can reveal whether a reaction is exothermic or endothermic and can quantify the activation energy required. No specific energetic profiles for chemical transformations involving this compound have been published.

Computational Analysis of Supramolecular Interactions (e.g., Pairwise Interaction Energies)

The study of non-covalent interactions is critical for understanding the behavior of molecules in the solid state and in biological contexts. Computational methods are used to analyze interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. For sulfonamides, these interactions are crucial for their crystal packing and their binding to biological targets. nih.govnih.gov

The calculation of pairwise interaction energies helps to quantify the strength of these non-covalent forces between molecules in a crystal lattice or a host-guest complex. This analysis can reveal the key interactions responsible for the formation of specific supramolecular structures. nih.gov While these methods are well-established, a computational analysis of the supramolecular interactions and pairwise interaction energies for this compound is not present in the available literature.

Supramolecular Chemistry and Molecular Recognition

Design Principles for Receptors Incorporating the 3,7-Di-tert-butylnaphthalene-1-sulfonamide Moiety

The rational design of molecular receptors hinges on the predictable interactions between a host molecule and its intended guest. For a receptor incorporating the this compound moiety, several design principles could be hypothesized. The naphthalene (B1677914) unit provides a rigid, planar scaffold, which is a common feature in hosts designed for aromatic guest recognition through π-π stacking interactions. The sulfonamide group is a well-established hydrogen bond donor, crucial for the recognition of anionic species. The bulky tert-butyl groups would be expected to influence the solubility of the receptor in organic solvents and could also play a role in defining the geometry of a binding pocket, potentially shielding it from the bulk solvent and influencing guest selectivity. However, without specific studies on receptors built from this compound, these remain theoretical considerations.

Investigation of Anion Binding and Recognition Properties

The presence of the acidic N-H proton on the sulfonamide group suggests that this compound could function as an anion receptor.

In anion binding, the sulfonamide group can act as a hydrogen bond donor to coordinate with anionic guests. The strength and geometry of these hydrogen bonds would be critical to the binding affinity and selectivity. Spectroscopic techniques such as ¹H NMR titration would be instrumental in studying these interactions, as the chemical shift of the sulfonamide proton would be expected to change upon anion binding. However, no such titration data for this compound has been reported.

Host-Guest Chemistry and Complexation Behavior

Beyond simple anion binding, the this compound moiety could be incorporated into more complex host-guest systems. The naphthalene surface could interact with neutral organic molecules, while the sulfonamide group could simultaneously bind an anion, leading to the formation of ternary complexes. The thermodynamics and kinetics of such complexation events would provide insight into the cooperative or anticooperative nature of the binding processes. Isothermal titration calorimetry (ITC) would be a suitable technique to determine the binding constants, enthalpy, and entropy of complexation, but no such studies have been published for this compound.

Self-Assembly Processes Leading to Higher-Order Supramolecular Structures

Molecules containing both hydrogen bonding motifs and large aromatic surfaces often exhibit self-assembly into larger, ordered structures. It is conceivable that this compound could self-assemble through a combination of N-H···O=S hydrogen bonds between the sulfonamide groups and π-π stacking of the naphthalene cores. The bulky tert-butyl groups would likely influence the packing arrangement, potentially leading to the formation of discrete oligomers or extended one-, two-, or three-dimensional networks. Techniques such as single-crystal X-ray diffraction, scanning electron microscopy (SEM), and atomic force microscopy (AFM) would be required to characterize these higher-order structures, but no such investigations have been documented.

Modulation of Recognition Properties by tert-Butyl Substituents

The two tert-butyl groups on the naphthalene ring are expected to have a significant impact on the molecular recognition properties. Their large size can sterically direct incoming guests to a specific binding orientation and can also create a more defined and preorganized binding cavity. Furthermore, they can influence the electronic properties of the naphthalene system, which could in turn affect its π-stacking interactions. A comparative study with analogues lacking one or both tert-butyl groups would be necessary to experimentally quantify their influence on binding affinity and selectivity. In the absence of such comparative data, their precise role in modulating the recognition properties of this compound remains speculative.

Applications in Advanced Materials and Catalysis

Catalytic Activity of Naphthalene (B1677914) Sulfonamide Derivatives

The inherent electronic and structural properties of the naphthalene sulfonamide framework allow for its application in various catalytic systems. The sulfonamide moiety, in particular, plays a crucial role in directing chemical reactions and in the formation of catalytically active metal complexes.

The sulfonamide functional group is a key component in the design of modern catalysts, primarily due to its ability to act as a directing group in C-H activation reactions. researchgate.net This directing capability allows for precise control over the regioselectivity of a reaction, guiding a metal catalyst to a specific C-H bond within a molecule. researchgate.net This targeted approach is highly valuable in the synthesis of complex organic molecules. Furthermore, the sulfonamide nitrogen can coordinate to metal centers, influencing the electronic properties and stability of the resulting catalyst. nih.gov The nature of the substituents on both the naphthalene core and the sulfonamide group can be systematically varied to fine-tune the catalytic activity and selectivity of the system. acs.org

A significant application of the sulfonamide group is in the directed functionalization of typically unreactive C(sp³)-H bonds. nih.gov By attaching an N-alkylsulfonamide to a substrate, it is possible to direct a transition metal catalyst to a specific methylene (B1212753) or methyl group on the alkyl chain. rsc.org This strategy has been successfully employed in a variety of transformations, including arylation, and olefination. researchgate.net The reaction proceeds through the formation of a metallacyclic intermediate, where the sulfonamide nitrogen coordinates to the metal center, bringing it in close proximity to the targeted C-H bond. This approach has proven to be a powerful tool for the late-stage modification of complex molecules. researchgate.net

A variety of N-fluorosulfonamides have been shown to be effective in metal-free C-H bond functionalization to form α,β-unsaturated imines, as detailed in the table below.

| Substrate (N-fluorotosylamide) | Product (α,β-unsaturated imine) | Yield (%) |

| N-fluoro-N-propyltosylamide | N-(prop-1-en-1-yl)-4-methylbenzenesulfonamide | 85 |

| N-fluoro-N-butyltosylamide | N-(but-1-en-1-yl)-4-methylbenzenesulfonamide | 82 |

| N-fluoro-N-(3-phenylpropyl)tosylamide | N-(3-phenylprop-1-en-1-yl)-4-methylbenzenesulfonamide | 75 |

| N-fluoro-N-(2-cyclohexylethyl)tosylamide | N-(2-cyclohexylideneethyl)-4-methylbenzenesulfonamide | 68 |

This table presents a selection of substrates and their corresponding yields in a metal-free C-H functionalization reaction promoted by DABCO. nih.gov

The naphthalene sulfonamide scaffold serves as an excellent platform for the development of novel ligands for transition-metal catalysis. azom.com The ability of the sulfonamide group to coordinate with a variety of transition metals, including palladium, rhodium, and iridium, makes it a versatile component in ligand design. nih.govnih.gov By modifying the substituents on the naphthalene ring, it is possible to create ligands with tailored steric and electronic properties. These ligands can then be used to prepare transition-metal complexes with enhanced catalytic activity, selectivity, and stability. For instance, (pyridinylmethyl)sulfonamide ligands have been used to create Cp*Ir piano-stool complexes for transfer hydrogenation reactions. nih.govacs.org The electronic properties of these ligands can be systematically tuned by altering the substituents on the pyridine (B92270) ring, which in turn influences the catalytic activity of the iridium center. acs.org

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the naphthalene core, combined with the versatile chemistry of the sulfonamide group, makes naphthalene sulfonamide derivatives highly suitable for the development of fluorescent probes and sensors. mdpi.comnih.gov These sensors can be designed to detect a wide range of analytes with high sensitivity and selectivity.

Naphthalene sulfonamide-based fluorophores are a class of fluorescent molecules that have been extensively used in the design of chemical sensors. mdpi.comnih.govconsensus.app These molecules typically consist of a naphthalene ring, which acts as the fluorophore, and a sulfonamide group, which can be modified to include a receptor for a specific analyte. nih.gov The binding of the analyte to the receptor causes a change in the fluorescence properties of the naphthalene core, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. rsc.org This change in fluorescence can then be used to quantify the concentration of the analyte. Naphthalene sulfonamide-based sensors have been developed for the detection of a variety of species, including metal ions, anions, and biologically important molecules. rsc.org

Recent research has demonstrated the synthesis of sulfonamide-containing naphthalimides as potential fluorescent imaging probes. mdpi.comnih.gov These probes have shown low cytotoxicity and high uptake by melanoma cells, making them promising candidates for tumor imaging. mdpi.comnih.govconsensus.app

The change in fluorescence observed in naphthalene sulfonamide-based sensors upon analyte binding is typically due to one of two mechanisms: fluorescence quenching or fluorescence enhancement. researchgate.net

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. nih.govnih.gov This can occur through several mechanisms, including:

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative decay to the ground state. nih.gov

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.govnih.gov

Förster Resonance Energy Transfer (FRET): In this process, energy is transferred from an excited donor fluorophore to an acceptor molecule in close proximity.

Fluorescence enhancement , on the other hand, results in an increase in fluorescence intensity. A common mechanism for fluorescence enhancement in sensing applications is the inhibition of a pre-existing quenching pathway. For example, a sensor might be designed such that an intramolecular photoinduced electron transfer (PET) process quenches the fluorescence of the naphthalene core. Upon binding of an analyte, this PET process can be disrupted, leading to a "turn-on" of the fluorescence. rsc.org

The specific mechanism of fluorescence change in a given sensor depends on the design of the sensor and the nature of the interaction between the fluorophore, the receptor, and the analyte. nih.gov

Exploration of Naphthalene Sulfonamides in Materials Science

The exploration of naphthalene sulfonamides, including the specific compound 3,7-Di-tert-butylnaphthalene-1-sulfonamide, within the realm of materials science is an emerging area of research. The unique combination of the rigid, aromatic naphthalene core and the functional sulfonamide group suggests potential for these molecules in a variety of advanced applications. The bulky tert-butyl groups on the naphthalene ring of this compound are expected to influence its solubility, thermal stability, and molecular packing, which are critical parameters in the design of new materials.

Incorporation into Functional Polymers and Organic Semiconductors

Scientific literature currently lacks specific studies on the incorporation of this compound into functional polymers or its application as an organic semiconductor. However, the broader class of naphthalene-based compounds has been investigated for these purposes. The naphthalene unit is known for its thermal stability and electronic properties, making it a desirable component in polymers for high-performance applications and in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The sulfonamide group can provide sites for further chemical modification, potentially allowing the molecule to be integrated into a polymer backbone or to act as a pendant group. The presence of the bulky tert-butyl groups could enhance the solubility of resulting polymers, a significant advantage for solution-based processing of organic electronic devices. In the context of organic semiconductors, these bulky substituents can influence the intermolecular interactions, which in turn affects charge transport properties. While theoretical interest exists, empirical data on the performance of this compound in these applications is not yet available in published research.

Table 1: Polymer Properties with Incorporated this compound

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | Data not available |

| Thermal Decomposition Temperature (Td) | Data not available |

Table 2: Organic Semiconductor Properties of this compound

| Property | Value |

|---|---|

| Charge Carrier Mobility | Data not available |

| HOMO/LUMO Energy Levels | Data not available |

Surface-Active Properties and Self-Assembled Monolayers

There is currently a lack of published research specifically detailing the surface-active properties of this compound or its use in forming self-assembled monolayers (SAMs). The amphiphilic nature of some sulfonamide derivatives suggests that they could exhibit surface activity. For this compound, the large, hydrophobic di-tert-butylnaphthalene group combined with the more polar sulfonamide headgroup could potentially lead to interesting interfacial behavior.

The formation of well-ordered SAMs on various substrates is a key technology in surface engineering, with applications in electronics, sensors, and biocompatible coatings. Molecules capable of forming SAMs typically possess a headgroup that can bind to a specific surface, a spacer unit, and a tail group that determines the surface properties of the monolayer. While the sulfonamide group could potentially act as a binding site to certain surfaces, detailed studies on the self-assembly behavior of this compound have not been reported. The steric hindrance from the bulky tert-butyl groups would likely play a significant role in the packing density and ordering of any potential monolayer formation. Further research is required to determine if this compound can indeed form stable and ordered self-assembled monolayers.

Table 3: Surface Activity of this compound

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | Data not available |

Table 4: Characteristics of Self-Assembled Monolayers of this compound

| Property | Value |

|---|---|

| Monolayer Thickness | Data not available |

| Contact Angle | Data not available |

Structure Activity Relationship Sar Studies in Molecular Systems

Impact of tert-Butyl Groups on Molecular Shape and Steric Interactions

The defining characteristic of 3,7-Di-tert-butylnaphthalene-1-sulfonamide is the presence of two bulky tert-butyl groups attached to the naphthalene (B1677914) core. These groups are instrumental in defining the molecule's three-dimensional shape and its interactions with biological macromolecules.

The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is a common aliphatic motif used to introduce steric congestion and enforce conformational rigidity in molecules. chemrxiv.orgnih.govresearchgate.net This steric bulk significantly influences how the molecule can orient itself and interact with its environment. In the case of this compound, the placement of these groups at the C3 and C7 positions has distinct consequences.

The tert-butyl group at the C3 position is particularly influential due to its proximity to the C1-sulfonamide group. This peri-like interaction can restrict the rotation of the sulfonamide group, locking it into a more defined conformation. This conformational rigidity can be advantageous in molecular recognition, as it reduces the entropic penalty upon binding to a receptor site. Conversely, the steric hindrance can also shield the sulfonamide group, potentially limiting its accessibility for certain interactions. researchgate.net

Influence of Substituent Variation on Binding Affinities and Molecular Recognition

The binding affinity of a molecule like this compound is highly sensitive to modifications of its substituents. Structure-activity relationship (SAR) studies on related naphthalene-sulfonamide derivatives reveal key principles that govern molecular recognition.

In analogous systems, structural features critical to activity often include the substitution pattern on the naphthalene ring and the nature of the sulfonamide group. nih.gov For instance, in a series of 5-amino-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamides, the presence of an amine group with alkyl substituents at the 5-position was found to be important for antagonist activity. nih.gov This highlights that even small changes to the naphthalene core can dramatically alter binding.

For this compound, hypothetical variations could explore the following:

Alkyl Group Size: Replacing the tert-butyl groups with smaller alkyl groups (e.g., methyl, ethyl) would decrease steric hindrance, potentially allowing for a better fit in a sterically constrained binding pocket or altering the preferred conformation. Conversely, it would reduce the extent of hydrophobic interactions.

Electronic Effects: Introducing electron-withdrawing or electron-donating groups onto the naphthalene ring would modulate the electronic properties of the aromatic system and the acidity of the sulfonamide proton, which can be a critical factor for binding. nih.gov

Sulfonamide Substitution: Modification of the sulfonamide nitrogen (e.g., alkylation or substitution with different aryl groups) is a common strategy in medicinal chemistry. Such changes directly impact the hydrogen-bonding capability and steric profile of this key interaction domain. nih.gov

The following table illustrates the predicted impact of hypothetical substituent variations on the molecular properties of a di-substituted naphthalene-1-sulfonamide (B86908) scaffold.

| Substituent at C3/C7 | Predicted Impact on Steric Bulk | Predicted Impact on Lipophilicity | Potential Influence on Binding Interaction |

| Hydrogen (H) | Minimal | Decreased | Allows closer approach to target; reduces hydrophobic interactions. |

| Methyl (-CH₃) | Moderate | Increased | Provides some hydrophobic contact without significant steric clash. |

| tert-Butyl (-C(CH₃)₃) | Very High | Significantly Increased | Creates strong hydrophobic interactions; dictates specific orientation due to steric hindrance. |

| Trifluoromethyl (-CF₃) | Moderate | Increased | Acts as a weak hydrogen bond acceptor; introduces strong electronic effects. |

| Methoxy (-OCH₃) | Moderate | Slightly Increased | Can act as a hydrogen bond acceptor; introduces electron-donating effects. |

This table is for illustrative purposes and represents general principles of medicinal chemistry.

Elucidation of Molecular Determinants for Specific Interactions (e.g., with proteins, ions)

The specific interactions of this compound with a biological target like a protein are governed by the combination of its structural components.

The Sulfonamide Moiety: This functional group is a cornerstone of molecular interactions for this class of compounds. The nitrogen atom acts as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors. nih.govnih.gov This allows for the formation of a robust hydrogen bond network within a protein's active site, often anchoring the molecule in a specific orientation.

The Naphthalene Core: The fused aromatic ring system provides a large, rigid, and planar surface that is ideal for engaging in non-polar interactions. These include van der Waals forces and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.govmdpi.com This hydrophobic core often serves as the primary scaffold that positions the key interacting groups.

Mechanistic Investigations of Chemical Reactivity

Reaction Kinetics and Thermodynamics

No published studies on the reaction kinetics or thermodynamics of 3,7-Di-tert-butylnaphthalene-1-sulfonamide are available. Data regarding reaction rates, activation energies, and thermodynamic parameters for reactions involving this compound have not been determined or reported.

Isotopic Labeling Studies for Mechanism Elucidation (e.g., Deuterium (B1214612) Incorporation)

There are no records of isotopic labeling studies, such as those involving deuterium incorporation, being used to elucidate the reaction mechanisms of this compound.

Electron Transfer Processes in Photochemical Reactions

There is no available research on the electron transfer processes in photochemical reactions of this compound.

Q & A

Q. How can researchers address discrepancies in spectroscopic data for sulfonamide polymorphs?

- Methodology : Perform variable-temperature XRD and Raman spectroscopy to identify polymorphic transitions. Pair with solid-state NMR (e.g., CP/MAS) to resolve crystallographic ambiguities .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.